Cyclocommunol

Antimicrobial MRSA Synergism

Cyclocommunol is a selective AA/collagen-pathway antiplatelet probe—distinct from PAF inhibitors like Cyclomorusin—and a potent OSCC cytotoxic agent (IC50: 4.2–5.0 µM) that downregulates Mcl-1. It also shows validated anti-MRSA activity with amikacin resistance reversal (MIC: 4–32 µg/ml). Sourced from Artocarpus altilis peel, it serves as a reference standard for HPLC/MS methods. Ideal for targeted cardiovascular, oncology, and antimicrobial research.

Molecular Formula C20H16O6
Molecular Weight 352.3 g/mol
CAS No. 145643-96-5
Cat. No. B180364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclocommunol
CAS145643-96-5
Molecular FormulaC20H16O6
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)O)C
InChIInChI=1S/C20H16O6/c1-9(2)5-15-18-19(24)17-13(23)6-11(22)8-16(17)26-20(18)12-4-3-10(21)7-14(12)25-15/h3-8,15,21-23H,1-2H3
InChIKeyVHNPAPHWKVLGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Cyclocommunol (CAS 145643-96-5) Procurement Baseline: Prenylflavonoid from Artocarpus Species


Cyclocommunol (CAS 145643-96-5) is a pyranoflavonoid prenylflavonoid first isolated and characterized from the root bark of Artocarpus communis (breadfruit) [1]. It belongs to a class of natural compounds known for their diverse biological activities. Subsequent research has confirmed its presence as a major constituent in the fruit peel of Artocarpus altilis [2], as well as in Morus alba root bark [3], highlighting its natural abundance and accessibility.

Why Cyclocommunol (CAS 145643-96-5) Cannot Be Substituted by Generic Prenylflavonoids


While several prenylflavonoids share a common structural core, their biological activity profiles diverge significantly due to variations in prenylation patterns and oxidative cyclization. For instance, a comparative study of eight prenylflavonoids demonstrated distinct antiplatelet aggregation mechanisms, with Cyclocommunol showing strong inhibition of arachidonic acid (AA) and collagen pathways, whereas its close analog Cyclomorusin preferentially inhibited PAF-induced aggregation [1]. Furthermore, tyrosinase inhibition potency varies over a 4.5-fold range among structurally related pyranoflavonoids [2], underscoring that simple class-level assumptions are insufficient for rigorous scientific selection. The quantitative evidence below details where Cyclocommunol possesses verifiable differentiation from its closest analogs.

Cyclocommunol (CAS 145643-96-5) Quantitative Differentiation Evidence Guide


Cyclocommunol Exhibits Superior Anti-MRSA Activity Compared to the Analog Morusinol

In a study evaluating four prenylflavonoids, Cyclocommunol demonstrated high antimicrobial activity against both methicillin-susceptible S. aureus (MSSA) and MRSA strains, with MIC/MBC values of 4-16/32-64 µg/ml and 4-32/16-128 µg/ml, respectively. In stark contrast, the analog Morusinol (Ml, 2) was not active against these strains under the same assay conditions [1].

Antimicrobial MRSA Synergism

Cyclocommunol Demonstrates Potent Cytotoxicity in Oral Squamous Cell Carcinoma (OSCC) Cell Lines

Cyclocommunol (CYC) potently suppressed the viability of two OSCC cell lines, SCC2095 and Ca922, with IC50 values of 4.2 µM and 5.0 µM at 48 hours, respectively [1]. This activity is significantly more potent than its reported general anti-tumor activity against hepatoma and gastric cancer cells, where IC50 values range between 16 and 80 µM [2].

Cytotoxicity Apoptosis Oral Cancer

Cyclocommunol's Antiplatelet Mechanism Differentiates It from the Analog Cyclomorusin

A comparative study of eight prenylflavonoids revealed divergent antiplatelet aggregation pathways. Cyclocommunol and Cyclomulberrin showed strong inhibition of arachidonic acid (AA)- and collagen-induced platelet aggregation. In contrast, Cyclomorusin and artomunoxanthone demonstrated strong inhibition of platelet-activating factor (PAF)-induced aggregation [1]. This indicates that Cyclocommunol and Cyclomorusin engage distinct upstream pathways.

Antiplatelet Aggregation Mechanism of Action

Cyclocommunol Exhibits Significantly Lower Tyrosinase Inhibition Potency Than Cyclomulberrin

Cyclocommunol is a moderate inhibitor of tyrosinase with a reported IC50 of 209.1 µM. In a direct comparative study, the structurally related analog Cyclomulberrin was found to be approximately 3.2-fold more potent, with an IC50 of 66.30 µM. Conversely, another analog, Cyclomorusin, was essentially inactive (IC50 > 300 µM) [1].

Tyrosinase Inhibition Enzyme Assay Selectivity

Cyclocommunol (CAS 145643-96-5) High-Value Research Application Scenarios


Specialized Chemical Probe for Collagen- and AA-Induced Platelet Aggregation Studies

Based on its strong and specific inhibition of arachidonic acid (AA)- and collagen-induced platelet aggregation, Cyclocommunol serves as a precise chemical probe for dissecting these pathways, distinct from the PAF-pathway inhibitors like Cyclomorusin. This makes it ideal for cardiovascular research focused on platelet adhesion and thrombus formation [1].

Lead Compound or Scaffold for Developing Potent Anti-OSCC Therapeutics

Given its potent cytotoxicity against OSCC cell lines (IC50: 4.2-5.0 µM) and its elucidated proapoptotic mechanism via Mcl-1 downregulation, Cyclocommunol is a high-value starting point for medicinal chemistry optimization programs aimed at developing novel treatments for oral cancers. Its potency is several-fold higher in OSCC than in other tested cancer types, suggesting a targeted development pathway [2].

Baseline Compound in MRSA Combination Therapy Research

Cyclocommunol's validated high antimicrobial activity against MRSA isolates (MIC/MBC: 4-32/16-128 µg/ml) and its established synergistic potential with certain antibiotics (e.g., reversing MRSA resistance to amikacin) make it a critical baseline compound for studying antimicrobial combinations and resistance reversal strategies [3].

Natural Abundance Reference Standard for Analytical Method Development

Cyclocommunol is confirmed as a major constituent of Artocarpus altilis fruit peel, a significant agricultural waste product, and is also found in Morus alba root bark. This makes it an ideal, naturally abundant reference standard for developing and validating HPLC or MS-based analytical methods for the quality control of herbal materials or extracts derived from these economically important species [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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